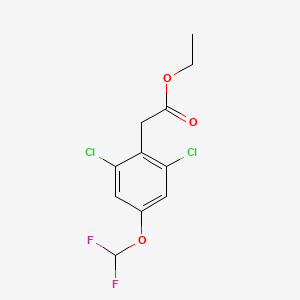
3,5-Dichloro-2-fluorobenzenesulfonamide
Descripción general
Descripción
3,5-Dichloro-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2FNO2S . It has a molecular weight of 244.07 g/mol . This compound is in solid form .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-fluorobenzenesulfonamide consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a sulfonamide group . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography, but such data is not available in the sources I found.Physical And Chemical Properties Analysis
3,5-Dichloro-2-fluorobenzenesulfonamide is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found.Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Asymmetric synthesis is a critical area in organic chemistry, focusing on creating chiral molecules. A notable application is the enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) as the key reaction. This method has enabled the synthesis of enantiomerically pure compounds, demonstrating the utility of fluorobenzenesulfonamide derivatives in synthesizing chiral molecules with high enantioselectivity (Yamamoto et al., 2011).
Enzyme Inhibition Studies
Fluorobenzenesulfonamide derivatives have been extensively studied for their interaction with enzymes such as human carbonic anhydrases. These studies employ fluorine NMR to examine the complexes formed by these compounds with carbonic anhydrase isozymes, revealing insights into inhibitor binding and the structural basis of enzyme inhibition (Dugad et al., 1989). Such research provides foundational knowledge for designing more effective enzyme inhibitors.
Material Science
In the field of materials science, sulfonamide compounds, including those fluorinated, are investigated for their corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations have been used to explore the adsorption and corrosion inhibition properties of these compounds, offering insights into their potential applications in protecting metals from corrosion (Kaya et al., 2016).
Anticancer Research
Research into the anticancer effects of dibenzensulfonamides has highlighted their potential in inducing apoptosis and autophagy pathways. These compounds have been synthesized and tested for their cytotoxicities towards various tumor cell lines, showing promise as new anticancer drug candidates. The investigation into their carbonic anhydrase inhibitory effects further contributes to understanding their mechanism of action (Gul et al., 2018).
Electrophilic Fluorination
The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a sterically demanding electrophilic fluorinating reagent showcases the ongoing innovation in fluorination chemistry. This reagent improves the enantioselectivity of the products in fluorination reactions, demonstrating the versatility of fluorobenzenesulfonamide derivatives in synthetic chemistry (Yasui et al., 2011).
Propiedades
IUPAC Name |
3,5-dichloro-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBILRLXBXRIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















